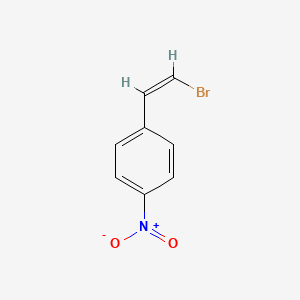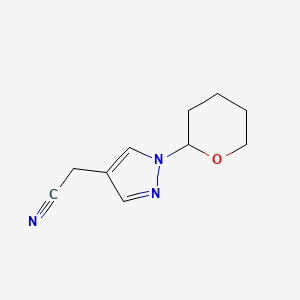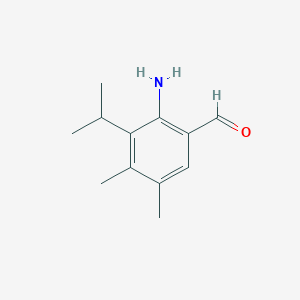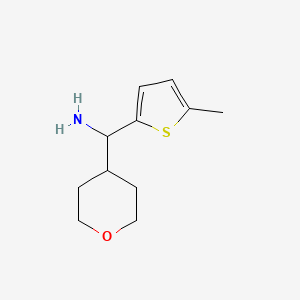
1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid is a chemical compound with the molecular formula C11H18N5O4P and a molecular weight of 315.27 g/mol This compound is known for its unique structure, which includes a purine base linked to a phosphinic acid moiety through a propan-2-yloxymethyl-ethoxy bridge
Preparation Methods
The synthesis of 1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid involves several steps. One common synthetic route includes the reaction of 6-aminopurine with a suitable alkylating agent to introduce the propan-2-yloxymethyl group. This intermediate is then reacted with ethoxyphosphinic acid under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid can be compared with other similar compounds, such as:
Tenofovir: A nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Adefovir: Another nucleotide analogue with antiviral properties.
Cidofovir: Used in the treatment of cytomegalovirus infections.
Its unique ethoxyphosphinic acid moiety and the specific linkages in its structure contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18N5O4P |
|---|---|
Molecular Weight |
315.27 g/mol |
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C11H18N5O4P/c1-3-20-21(17,18)7-19-8(2)4-16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H2,12,13,14) |
InChI Key |
RKTDGEHXFPNCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13649401.png)


![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)

